

Comprehensive Phytochemical Profiling of *Cardiospermum halicacabum*: An LC-MS Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **Cardiospermin**

CAS No.: 54525-10-9

Cat. No.: S584328

Get Quote

Introduction and Botanical Background

Cardiospermum halicacabum L., commonly known as balloon vine or heart pea, is a climbing herbaceous plant belonging to the **Sapindaceae family** with significant therapeutic importance in **traditional medicine systems** including Ayurveda, Siddha, and Unani [1] [2]. The genus name "Cardiospermum" derives from Latin words "cardio" (heart) and "sperma" (seed), referring to the characteristic heart-shaped pattern on its seeds [1]. This plant is distributed widely throughout tropical and subtropical regions worldwide and has been extensively studied for its **diverse pharmacological activities**, including anti-inflammatory, anti-arthritic, antioxidant, antimicrobial, anti-diabetic, and neuroprotective properties [1] [2]. The therapeutic potential of *C. halicacabum* is largely attributed to its rich and diverse phytochemical composition, particularly phenolic compounds, flavonoids, and fatty acid derivatives, which have been characterized using advanced analytical techniques such as **LC-MS and UPLC-MS/MS** [2] [3] [4].

Comprehensive Phytochemical Profile

Major Bioactive Compounds Identified Through LC-MS

Advanced chromatographic and spectrometric analyses have revealed a complex phytochemical profile in *C. halicacabum*. The table below summarizes the key bioactive compounds identified through LC-MS and related techniques:

Table 1: Major phytochemical compounds identified in *C. halicacabum* using LC-MS techniques

Compound Class	Specific Compounds Identified	Plant Part	Analytical Technique
Phenolic Acids	Chlorogenic acid, Caffeic acid, Coumaric acid	Aerial parts, Leaves	LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [3]
Flavonoids	Apigenin, Luteolin, Chrysoeriol	Aerial parts, Leaves	HPLC-UV/MS, UPLC-DAD-ESI-MS/MS [2] [4]
Flavonoid Glycosides/Glucuronides	Luteolin-7-O-glucuronide, Apigenin-7-O-glucuronide	Aerial parts, Leaves	LC-MS/MS, UPLC-DAD-ESI-MS/MS [2] [4]
Fatty Acids & Derivatives	Methyl 4,4-dimethoxy-3-(methoxymethyl)butyrate, various fatty acid esters	Seeds, Aerial parts	GC-MS, UPLC-DAD-ESI-MS/MS [1] [4]
Cyanolipids	Cardiospermin (cyanogenic glucoside)	Seeds, Roots	GC-MS, NMR [1] [2]

The **phenolic acids** and **flavonoids** constitute major antioxidant components, while **flavonoid glucuronides** appear to be signature compounds in this species [2] [4]. The cyanolipid **cardiospermin** has been specifically identified as the bioactive compound responsible for the plant's anxiolytic activity [2].

Additional Phytoconstituents from Complementary Analyses

Beyond the LC-MS findings, other analytical approaches have revealed additional phytochemicals in *C. halicacabum*:

Table 2: Additional phytochemicals identified through other analytical methods

Compound Class	Specific Compounds	Plant Part	Analytical Method
Fatty Acids	Palmitic acid, Oleic acid, Stearic acid, Linolenic acid, Eicosenoic acid, Arachidic acid	Seeds	GC-MS [2]
Terpenoids	Caryophyllene, Phytol, Neophytadiene	Leaves	GC-MS [5]
Other Compounds	Cyclohexane-1,4,5-triol-3-one-1-carboxylic acid, Benzene acetic acid	Leaves	GC-MS [5]

Qualitative phytochemical screening of leaf extracts has additionally confirmed the presence of **tannins, terpenoids, steroids, alkaloids, and saponins** in both fresh and dried leaves [6]. The comprehensive phytochemical profile demonstrates that *C. halicacabum* produces diverse secondary metabolites with potential therapeutic applications.

Detailed Experimental Protocols

Plant Material Preparation and Extraction

Sample Collection and Processing:

- Collect aerial parts of *C. halicacabum* during flowering phase for optimal phytochemical content [4].
- Process plant material by either freeze-drying (lyophilization) for phenolic compound preservation or air-drying at 60°C in a cabinet dryer [5] [6].
- Grind dried material to a fine powder (20-40 mesh size) to maximize surface area for extraction [6].

Extraction Methods:

- **Maceration:** Soak 10g of powdered plant material in 200mL of appropriate solvent (ethanol, methanol, or hydro-ethanolic mixtures) for 24-48 hours with occasional agitation [6].
- **Soxhlet Extraction:** Continuously extract using 99% ethanol at 45°C for 6-8 cycles [5].
- **Solvent Selection:** Ethanol (99%) is preferred for phenolic compounds [5]; methanol is suitable for comprehensive phytochemical screening [7]; water is used for traditional preparation comparison [6].

- Post-extraction, evaporate solvents under reduced pressure at 45°C using a rotary evaporator [5]. Typical extract yields range from 8-10% of dry weight [5] [6].

UPLC-MS/MS Analysis Conditions

Instrumentation Parameters (based on published methods) [3] [4]:

- **System:** UPLC equipped with DAD detector and ESI-Q-TOF mass spectrometer
- **Column:** Reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)
- **Mobile Phase:** Binary gradient with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile
- **Gradient Program:** Linear from 5% B to 95% B over 15-20 minutes
- **Flow Rate:** 0.3-0.4 mL/min
- **Injection Volume:** 1-5 μL of extract solution (1 mg/mL in methanol)
- **DAD Detection:** 254 nm, 280 nm, and 330 nm

Mass Spectrometry Conditions [3] [4]:

- **Ionization Mode:** ESI negative and positive modes
- **Capillary Voltage:** 2.5-3.0 kV
- **Source Temperature:** 120-150°C
- **Desolvation Temperature:** 350-400°C
- **Cone Gas Flow:** 50-100 L/hr
- **Desolvation Gas Flow:** 800-1000 L/hr
- **Mass Range:** m/z 50-1500
- **Collision Energies:** 10-40 eV for MS/MS fragmentation

Compound Identification and Quantification

Identification Approaches:

- Compare retention times and mass spectra with authentic standards when available [4].
- Interpret MS/MS fragmentation patterns to elucidate structural features.
- Cross-reference with spectral databases (Wiley, NIST) and published literature [5].
- Calculate elemental composition from accurate mass measurements (mass error < 5 ppm).

Quantification Methods:

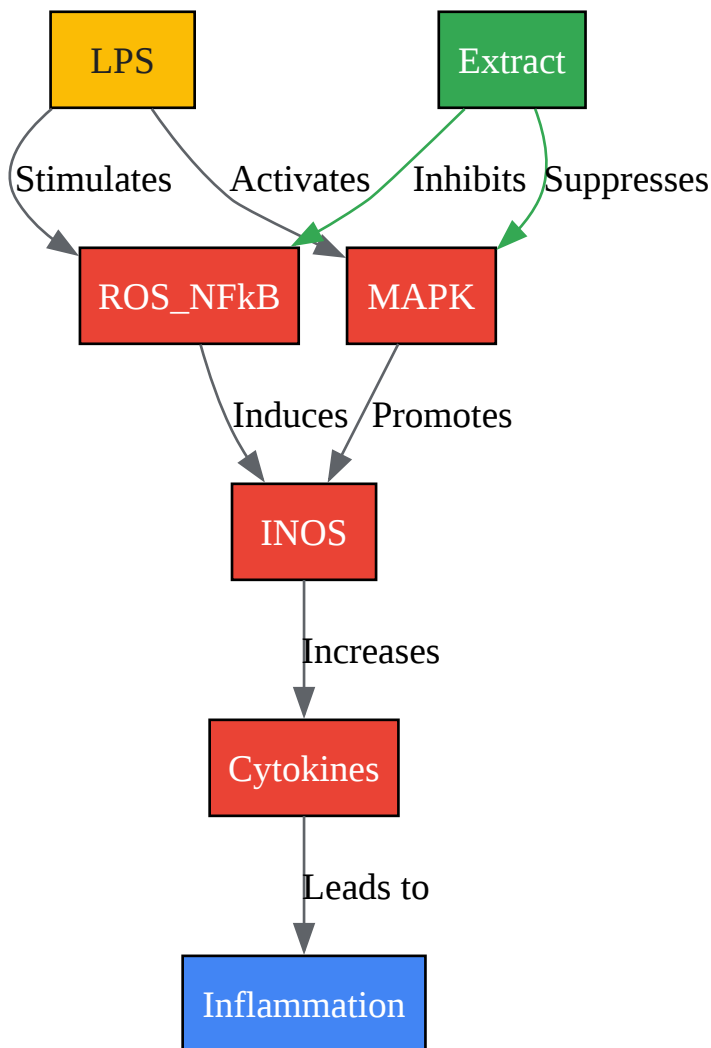
- Use external calibration curves with reference standards for absolute quantification [3].

- Employ internal standards (such as apigenin-d6 for flavonoids) for improved accuracy.
- Express results as $\mu\text{g/g}$ of dry plant material or mg/g of extract.

Biological Activity and Mechanism of Action

Anti-inflammatory and Antioxidant Mechanisms

C. halicacabum extracts and their identified phytochemicals demonstrate significant **anti-inflammatory activity** through modulation of key signaling pathways. The following diagram illustrates the molecular mechanisms through which *C. halicacabum* constituents exert their anti-inflammatory effects:



[Click to download full resolution via product page](#)

Figure 1: Molecular mechanisms of *C. halicacabum* anti-inflammatory activity showing key targets in LPS-induced inflammation models.

As illustrated, the anti-inflammatory activity primarily involves:

- **Suppression of pro-inflammatory mediators:** *C. halicacabum* extract significantly reduces production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated RAW 264.7 macrophages [8].
- **Inhibition of signaling pathways:** The extract attenuates phosphorylation of Erk1/2, p38, and NF- κ B, key regulators of inflammatory response [8].
- **Downregulation of iNOS:** Reduced expression of inducible nitric oxide synthase (iNOS) contributes to decreased NO production [8].

Bioactivity Correlations

The **phytochemical profile** directly correlates with observed biological activities:

- **Phenolic acids and flavonoids** contribute to strong antioxidant activity through free radical scavenging demonstrated in DPPH and ABTS assays [3] [7].
- **Flavonoid glucuronides** show notable anti-inflammatory effects in both in vitro and in vivo models [2].
- The **cyanogenic glucoside cardiospermin** exhibits specific anxiolytic activity [2].
- **Seed extracts** demonstrate significant anti-arthritic activity by inhibiting protein denaturation and regulating inflammatory mediators like COX and LOX [7].

Research Gaps and Future Perspectives

Despite comprehensive phytochemical characterization, several research gaps remain:

- **Bioactivity-Guided Isolation:** Few studies have directly linked specific compounds from *C. halicacabum* to most of its traditional uses through bioassay-guided fractionation [2].
- **Standardization Challenges:** While analytical methods have been developed, standardized quality control protocols for *C. halicacabum*-based products are still needed [4].
- **Clinical Validation:** Most pharmacological studies remain at the preclinical stage; well-designed clinical trials are necessary to validate traditional uses and establish safe dosage parameters [2].

- **Mechanistic Studies:** Detailed molecular mechanisms of action for most identified compounds require further elucidation [2] [8].
- **Synergistic Effects:** Investigations into potential synergistic interactions between multiple phytoconstituents in the whole extract are limited [2].

Future research should focus on **bioassay-guided isolation** of active constituents, **pharmacokinetic studies** to understand ADME properties, and **rigorous clinical trials** to establish efficacy and safety in humans. The development of **standardized extracts** with consistent phytochemical profiles will be essential for reproducible therapeutic effects and future drug development efforts [2].

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The balloon vine (*Cardiospermum halicacabum* Linn.) [sciencedirect.com]
2. The balloon vine (*Cardiospermum halicacabum* Linn.) [pubmed.ncbi.nlm.nih.gov]
3. Phenolic profiling by UPLC–MS/MS and hepatoprotective ... [sciencedirect.com]
4. HPLC-UV/MS phytochemical characterization of the ethanolic ... [thieme-connect.com]
5. Chemical Constituents and Antimicrobial Activity of Indian ... [pmc.ncbi.nlm.nih.gov]
6. Phytochemical and Nutrient Composition of Fresh and ... [heraldopenaccess.us]
7. Antioxidant, anti-arthritic and anti-inflammatory activity of ... [ijjirmf.com]
8. Extract Inhibits the Production of Nitric... *Cardiospermum halicacabum* [tis.wu.ac.th]

To cite this document: Smolecule. [Comprehensive Phytochemical Profiling of Cardiospermum halicacabum: An LC-MS Technical Guide]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b584328#cardiospermum-halicacabum-phytochemical-profile-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com